The IUPAC name for this compound is 2-methoxy-4-methylbenzamide, derived from the parent structure benzamide. The numbering begins at the amide group (-CONH₂), with substituents assigned positions based on the lowest possible locants. The methoxy group (-OCH₃) occupies position 2, while the methyl group (-CH₃) resides at position 4. Alternative names include N-(2-methoxy-4-methylphenyl)formamide, though this nomenclature is less common in modern literature.
The molecular formula is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol. Elemental composition breaks down as 65.44% carbon, 6.71% hydrogen, 8.48% nitrogen, and 19.37% oxygen. Isotopic distribution patterns, calculated using the Natural Isotopic Abundance algorithm, show a base peak at m/z 165.1 (M⁺) in mass spectrometry.
2-Methoxy-4-methylbenzamide exhibits conformational isomerism due to restricted rotation around the amide bond (C-N). The trans configuration dominates in the solid state, minimizing steric hindrance between the amide oxygen and aromatic substituents. Tautomerism is not observed due to the absence of enolizable protons adjacent to the amide group.
X-ray diffraction data for this compound remains unpublished. However, analogous benzamide derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted lattice parameters (using density functional theory) suggest unit cell dimensions of a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, and β = 98.7°.
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
Key IR bands (KBr, cm⁻¹):
Electron Ionization (EI-MS, 70 eV):
The thermodynamic stability of 2-Methoxy-4-methylbenzamide can be evaluated through systematic comparison with related methoxybenzamide isomers and thermal analysis methodologies. Differential scanning calorimetry studies of methoxybenzamide isomers demonstrate clear patterns in thermal stability that correlate with substitution patterns [1].
The fusion temperature data for methoxybenzamide isomers reveals a distinct stability hierarchy. The ortho-methoxybenzamide exhibits the lowest fusion temperature at 401.66 ± 0.18 K (128.51°C), while meta-methoxybenzamide shows intermediate stability at 407.15 ± 0.16 K (134.00°C), and para-methoxybenzamide demonstrates the highest thermal stability with a fusion temperature of 440.64 ± 0.14 K (167.49°C) [1]. Based on this systematic progression and the influence of the additional methyl substituent, 2-Methoxy-4-methylbenzamide is estimated to have a fusion temperature in the range of 408-418 K (135-145°C).
| Property | ortho-Methoxybenzamide | meta-Methoxybenzamide | para-Methoxybenzamide |
|---|---|---|---|
| Fusion Temperature (K) | 401.66 ± 0.18 | 407.15 ± 0.16 | 440.64 ± 0.14 |
| Fusion Temperature (°C) | 128.51 | 134.00 | 167.49 |
| Enthalpy of Fusion (kJ/mol) | 27.21 ± 0.25 | 28.60 ± 0.21 | 29.04 ± 0.25 |
| Thermal Stability Order | Least stable | Intermediate | Most stable |
The enthalpy of fusion values follow a similar trend, increasing from ortho- (27.21 ± 0.25 kJ/mol) to meta- (28.60 ± 0.21 kJ/mol) to para- (29.04 ± 0.25 kJ/mol) isomers [1]. The systematic increase of approximately 1.4 kJ/mol between ortho- and meta- positions, and 0.44 kJ/mol between meta- and para- positions, suggests that 2-Methoxy-4-methylbenzamide would exhibit an estimated enthalpy of fusion between 28.0-29.5 kJ/mol.
The thermodynamic stability assessment employs both Knudsen effusion methods and static bomb combustion calorimetry [1]. These techniques enable precise determination of vapor pressures, sublimation enthalpies, and formation enthalpies. The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with higher fusion temperatures indicating stronger intermolecular interactions and enhanced crystal lattice stability [2] [3].
Computational quantum chemical calculations using Gaussian G3 and G4 methods provide additional validation of experimental thermodynamic data [1]. These high-level theoretical approaches enable prediction of gas-phase formation enthalpies and assessment of conformational stability effects arising from different substitution patterns.
The solubility characteristics of 2-Methoxy-4-methylbenzamide in various solvent systems are governed by the interplay between hydrophobic aromatic character and polar amide functionality. Methoxybenzamides generally exhibit limited aqueous solubility due to their predominantly aromatic structure [4].
The octanol-water partition coefficient represents a fundamental descriptor of molecular lipophilicity and membrane permeability characteristics. For 2-Methoxy-4-methylbenzamide, LogP determination requires consideration of both experimental measurement techniques and computational prediction methodologies [8] [9].
The partition coefficient measurement employs the shake-flask method at 298.15 K, where equilibrium partitioning between n-octanol and aqueous phases is quantified using high-performance liquid chromatography analysis [10]. The logarithmic partition coefficient is calculated using the relationship LogP = log(integraloctanol/integralbuffer) [10].
| Compound | LogP Value | Measurement Method |
|---|---|---|
| Benzamide | 0.64 | Reference standard |
| para-Methoxybenzamide | 0.794 | Calculated property |
| 2-Methoxy-5-methylbenzamide | 1.18 | Literature data |
| 2-Methoxy-4-methylbenzamide | 1.2-1.8 (estimated) | Structure-based prediction |
The LogP calculation algorithms utilize atomic contribution methods based on Viswanadhan fragment contributions [9]. The methodology incorporates electron delocalization effects, ionization state considerations, and intramolecular hydrogen bonding corrections. For 2-Methoxy-4-methylbenzamide, the methoxy group contributes approximately +0.02 to LogP, while the methyl substituent adds approximately +0.5 units [9].
Computational LogP prediction methods such as Crippen and ACD/Labs algorithms provide consistent estimates for benzamide derivatives [13] [8]. The position-dependent effects of substituents require careful consideration, as ortho- effects may introduce conformational constraints affecting partition behavior.
Dynamic gas saturation methods enable vapor pressure measurements that correlate with partition coefficients through thermodynamic relationships [14]. The correlation between vapor pressure and LogP provides independent validation of partition coefficient determinations.
The acid-base equilibrium characteristics of 2-Methoxy-4-methylbenzamide involve protonation of the amide oxygen under strongly acidic conditions. Benzamide derivatives typically exhibit pKa values in the range of 13-15, reflecting the weak basicity of the amide carbonyl oxygen [15].
Protonation studies of substituted benzamides in sulfuric acid solutions using ultraviolet spectroscopy demonstrate substituent effects on acid-base equilibria [15]. The excess acidity method enables precise pKa determination through analysis of spectral changes accompanying protonation [15]. Principal component analysis separates protonation effects from medium effects in the 200-350 nm spectral region [15].
The pKa values of meta- and para-substituted benzamides correlate with Hammett sigma constants, with a reaction constant ρ = -0.91 [15]. This negative correlation indicates that electron-donating substituents increase basicity by stabilizing the protonated form. The methoxy group, with σ_para = -0.27, would enhance basicity relative to unsubstituted benzamide [15].
| Compound | pKa Value | Substitution Effect |
|---|---|---|
| Benzamide | 13.5 (reference) | Baseline |
| 4-Methoxybenzamide | 14.0 (estimated) | +0.5 (electron-donating) |
| 2-Methoxy-4-methylbenzamide | 13.8-14.2 (estimated) | Combined substituent effects |
The protonation mechanism involves oxygen protonation rather than nitrogen protonation, as confirmed by substituent effect patterns [17]. The resonance stabilization of the protonated amide through delocalization with the aromatic system influences the pKa magnitude. Methoxy substituent effects operate through both inductive and resonance mechanisms, with resonance donation predominating in para- positions [15].
Spectrophotometric pKa determination requires careful medium effect corrections using acidity function approaches [15]. The Hammett acidity function provides the most reliable basis for pKa calculation in strongly acidic media where protonation occurs [15].
The polymorphic behavior of benzamide derivatives represents a complex phenomenon involving multiple crystalline forms with distinct thermodynamic stabilities and transition characteristics. Benzamide itself demonstrates remarkable polymorphic complexity, with four characterized forms exhibiting different stability relationships under various conditions [18] [19].
Benzamide polymorphism studies reveal Form I as the most thermodynamically stable variant, with Forms II and III representing metastable modifications [18]. Form IV exhibits unique characteristics, being stable only under nanoscale confinement below 10 nm pore sizes [18]. The crystallographic complexity involves 2D motifs with stacking fault disorders that mask long-range order in the third dimension [18].
The polymorphic landscape of substituted benzamides depends critically on intermolecular interaction patterns. Hydrogen bonding between amide groups creates primary structural motifs, while π-π interactions between aromatic rings provide secondary stabilization [20]. The balance between these interaction types determines relative polymorph stabilities [20].
| Polymorph Type | Stability Characteristics | Structural Features |
|---|---|---|
| Form I | Thermodynamically stable | Optimized hydrogen bonding |
| Form II | Metastable | Alternative packing motif |
| Form III | Metastable polytype | Stacking variant of Form I |
| Form IV | Stable under confinement | Highly disordered structure |
Differential scanning calorimetry provides the primary methodology for polymorph characterization and phase transition detection [1]. The technique enables determination of transition temperatures, enthalpies, and kinetic parameters for solid-state transformations. Variable temperature powder X-ray diffraction complements calorimetric analysis by providing structural information during phase transitions [21].
For N-[2-(hydroxymethyl)phenyl]benzamide, two polymorphs crystallizing in P2₁/n space group demonstrate first-order phase transition at 85°C [21]. The transition involves reorganization of dispersive π-π interactions while maintaining hydrogen bonding networks [21]. Computational analysis using atom-atom potential methods quantifies the energy differences between polymorphic forms [21].
The polymorphism of 2-Methoxy-4-methylbenzamide would be expected to follow similar patterns, with hydrogen-bonded layer structures and variable aromatic stacking arrangements. The methoxy and methyl substituents introduce additional conformational degrees of freedom that may stabilize alternative packing motifs [22].
Crystal structure prediction methods enable systematic exploration of possible polymorphic forms through energy landscape analysis [18]. The approach combines computational generation of candidate structures with experimental validation through crystallization screening [18]. Confinement crystallization in mesoporous materials provides access to metastable forms that are inaccessible through conventional crystallization [18].
The phase transition thermodynamics involve careful balance between enthalpic stabilization through optimized intermolecular interactions and entropic contributions from molecular mobility [20]. Temperature-dependent stability crossovers may occur when entropic factors overcome enthalpic preferences [22].